molecular formula C8H16ClNO2 B13464121 3-Amino-3-cyclopentylpropanoicacidhydrochloride

3-Amino-3-cyclopentylpropanoicacidhydrochloride

Cat. No.: B13464121
M. Wt: 193.67 g/mol
InChI Key: XSECLDXLOZPJAE-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopentylpropanoicacidhydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopentylpropanoicacidhydrochloride typically involves the reaction of cyclopentyl derivatives with amino acids under controlled conditions. One common method involves the use of cyclopentyl bromide and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopentylpropanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives.

Scientific Research Applications

3-Amino-3-cyclopentylpropanoicacidhydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopentylpropanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    3-Amino-3-phenylpropanoic acid: Contains a phenyl ring instead of a cyclopentyl ring.

    3-Amino-3-methylpropanoic acid: Has a methyl group instead of a cyclopentyl ring.

Uniqueness

3-Amino-3-cyclopentylpropanoicacidhydrochloride is unique due to its cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-amino-3-cyclopentylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7(5-8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

XSECLDXLOZPJAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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